![molecular formula C48H78O17 B2578565 Saikosaponin H CAS No. 91990-63-5](/img/structure/B2578565.png)
Saikosaponin H
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Overview
Description
Saikosaponin H is a saikosaponin derived from the herb Radix bupleuri . Saikosaponins are major biologically active triterpenoids, usually as glucosides, isolated from Traditional Chinese Medicines (TCM) such as Bupleurum spp., Heteromorpha spp., and Scrophularia scorodonia with their antiviral and immunomodulatory potential .
Synthesis Analysis
Saikosaponin biosynthesis involves several gene families including acetoacetyl CoA transferase (AACT), HMG-CoA synthase (HMGS), HMG-CoA reductase (HMGR), mevalonate diphosphate decarboxylase (MVD), 1-deoxy-D-xylulose-5-phosphate synthase (DXS), farnesyl diphosphate synthase (FPPS), β-amyrin synthase (β-AS) and cytochrome P450 enzymes (P450s) .Molecular Structure Analysis
Molecular docking and dynamics simulation studies have been performed on Saikosaponin H. These studies revealed that human lnterleukin-6 receptor (IL6), human Janus Kinase-3 (JAK3), and dehydrogenase domain of Cylindrospermum stagnale NADPH–oxidase 5 (NOX5) have good docking and molecular dynamics profiles with Saikosaponin H .Chemical Reactions Analysis
Saikosaponin H has been studied for its interactions with various proteins such as CAT Gene CAT (Catalase) and Checkpoint kinase 1 (CHEK1). These enzymes play a major role in cell homeostasis and DNA damage during infection .Physical And Chemical Properties Analysis
The CAS Registry Number of Saikosaponin H is 91990-63-5. Its molecular weight is 927.12 and the molecular formula is C48H78O17 .Scientific Research Applications
Anti-Inflammatory Applications
Saikosaponin H has been identified to possess potent anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharides (LPS) . This suggests its potential use in treating inflammatory diseases and conditions where cytokine production plays a pivotal role.
Antiviral Effects
Research indicates that Saikosaponin H can curtail the replication and infection of various type A influenza virus strains, including highly pathogenic ones. It achieves this through the modulation of NF-κB and 5-lipoxygenase-dependent pathways , highlighting its potential as an antiviral agent.
Neuro-Regulation
Saikosaponin H exhibits neuro-regulatory activities, which could be beneficial in the treatment of neurological disorders. The exact mechanisms of its neuro-regulatory effects are still under investigation, but it opens a promising avenue for research in neuropharmacology .
Hepatoprotection
The hepatoprotective effects of Saikosaponin H make it a candidate for treating liver diseases. It may offer protection against hepatotoxic substances and help in the management of hepatic conditions .
Anti-Tumor Potential
Saikosaponin H has shown promise in anti-tumor research, with studies indicating its ability to induce apoptosis in cancer cells. Its role in cancer therapy could be significant, especially in cases where traditional treatments are ineffective .
Immune Regulation
The compound has been associated with immune-regulatory functions. It may influence the immune response, potentially aiding in the treatment of autoimmune diseases and in enhancing the body’s defense mechanisms .
Hormone-Like Effects
Saikosaponin H has been reported to exhibit hormone-like effects, which could have implications in endocrinology. The exploration of these effects could lead to new treatments for hormonal imbalances and related disorders .
Drug Development and Personalized Medicine
The unique properties of Saikosaponin H are being explored in the context of drug development and personalized medicine. Its low bioavailability and short half-life present challenges, but novel delivery systems and drug combinations are being researched to overcome these limitations and fully harness its therapeutic potential .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H78O17/c1-22-31(52)33(54)37(58)41(61-22)65-39-26(20-60-40-36(57)34(55)32(53)25(19-49)62-40)63-42(38(59)35(39)56)64-30-12-13-45(6)27(44(30,4)5)11-14-46(7)28(45)10-9-23-24-17-43(2,3)15-16-48(24,21-50)29(51)18-47(23,46)8/h9-10,22,25-42,49-59H,11-21H2,1-8H3/t22-,25+,26+,27-,28+,29-,30-,31-,32+,33+,34-,35+,36+,37+,38+,39+,40+,41-,42-,45-,46+,47+,48+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJMYPPFWASOJX-XMRFJGCSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)C)CCC5(C4C=CC6=C7CC(CCC7(C(CC65C)O)CO)(C)C)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4C=CC6=C7CC(CC[C@@]7([C@H](C[C@]65C)O)CO)(C)C)C)C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H78O17 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
927.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Saikosaponin H |
Q & A
Q1: What are the primary metabolic pathways of saikosaponin H observed in the human gut?
A1: Research indicates that saikosaponin H, along with other saikosaponins, undergoes deglycosylation and dehydration when exposed to human gut microbiota []. These processes are crucial for the biotransformation of saikosaponins and may contribute to the pharmacological activity of Bupleurum Radix (BR), a traditional herbal medicine.
Q2: How does the content of saikosaponin H change during the preparation of Saiko decoction?
A2: Studies have shown that the content of saikosaponin H in Saiko decoction increases with decoction time, eventually reaching a stable level after approximately 4 hours []. This finding highlights the importance of considering preparation methods when studying the chemical composition of herbal medicines like Saiko.
Q3: Has saikosaponin H been identified in any specific herbal formulations?
A3: Yes, saikosaponin H has been identified in Sinisan, a traditional Chinese medicinal formula used to treat depression []. This finding contributes to a better understanding of the chemical complexity of Sinisan and its potential pharmacological effects.
Q4: Is there evidence to suggest that the biological activity of saikosaponins, including saikosaponin H, is influenced by their chemical structure?
A4: Yes, research suggests that the corticosterone secretion-inducing activity of saikosaponins and their metabolites is dependent on the balance between the sugar moiety and the aglycone portion of the molecule []. This structure-activity relationship highlights the importance of specific structural features for the biological activity of these compounds.
Q5: What analytical techniques are commonly employed for the detection and quantification of saikosaponin H and other related compounds?
A5: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a widely used technique for the analysis of saikosaponins [, , ]. This method offers high sensitivity and specificity, enabling researchers to identify and quantify individual saikosaponins in complex mixtures like herbal extracts.
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